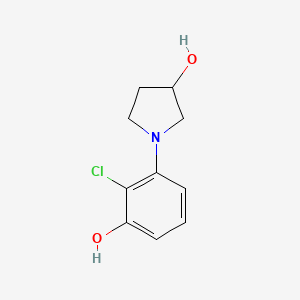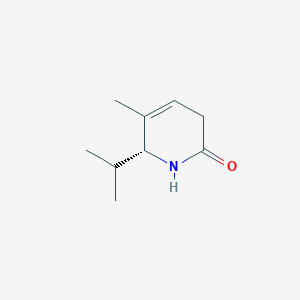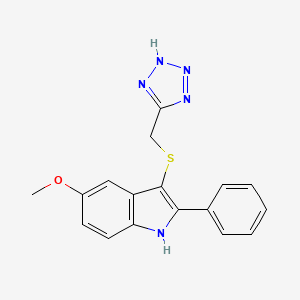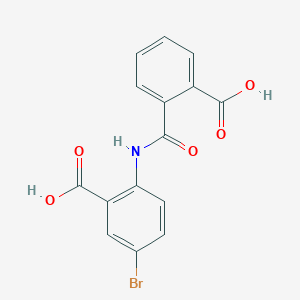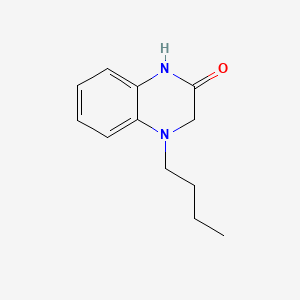
2-Quinoxalinone, 1,2,3,4-tetrahydro-4-butyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Quinoxalinone, 1,2,3,4-tetrahydro-4-butyl- is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by its unique structure, which includes a quinoxalinone core with a tetrahydro and butyl substitution.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinoxalinone, 1,2,3,4-tetrahydro-4-butyl- typically involves the reaction of 2-haloanilines with amino acids in the presence of a copper catalyst. This method allows for the formation of quinoxalinone derivatives through a copper-catalyzed reaction . The reduction of quinoxalinones to 1,2,3,4-tetrahydroquinoxalines can be achieved using lithium aluminum hydride as the reducing agent . Additionally, the oxidation of 1,2,3,4-tetrahydroquinoxalines to quinoxalines can be performed using vanadium (V) oxide .
Industrial Production Methods
Industrial production of 2-Quinoxalinone, 1,2,3,4-tetrahydro-4-butyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The scalability of these methods ensures that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Quinoxalinone, 1,2,3,4-tetrahydro-4-butyl- undergoes several types of chemical reactions, including:
Oxidation: Conversion of 1,2,3,4-tetrahydroquinoxalines to quinoxalines using oxidizing agents like vanadium (V) oxide.
Substitution: Nucleophilic substitution reactions involving the displacement of halogen atoms in the quinoxaline core.
Common Reagents and Conditions
Oxidizing Agents: Vanadium (V) oxide.
Reducing Agents: Lithium aluminum hydride.
Catalysts: Copper catalysts for the initial formation of quinoxalinones.
Major Products
The major products formed from these reactions include quinoxalines, 1,2,3,4-tetrahydroquinoxalines, and various substituted quinoxaline derivatives .
Scientific Research Applications
2-Quinoxalinone, 1,2,3,4-tetrahydro-4-butyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Exhibits biological activities such as antiviral, antibacterial, and anticancer properties.
Medicine: Potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals, such as fungicides, herbicides, and insecticides.
Mechanism of Action
The mechanism of action of 2-Quinoxalinone, 1,2,3,4-tetrahydro-4-butyl- involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives have been shown to inhibit enzymes like HIV reverse transcriptase, making them potential antiviral agents . Additionally, their ability to interact with bacterial cell walls and disrupt cellular processes contributes to their antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
1,2,3,4-Tetrahydroquinoxaline: A reduced form of quinoxaline.
Quinoxalin-2-one: A closely related compound with similar biological activities.
Uniqueness
2-Quinoxalinone, 1,2,3,4-tetrahydro-4-butyl- stands out due to its unique combination of a tetrahydro and butyl substitution, which may enhance its biological activity and specificity compared to other quinoxaline derivatives .
Properties
CAS No. |
73855-48-8 |
|---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
4-butyl-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-2-3-8-14-9-12(15)13-10-6-4-5-7-11(10)14/h4-7H,2-3,8-9H2,1H3,(H,13,15) |
InChI Key |
USXZKHNVHVJGJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(=O)NC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


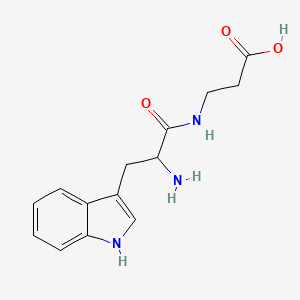
![Trimethyl-2-[(1-oxoallyl)oxy]propylammonium chloride](/img/structure/B13788595.png)
![4-[2-(Dimethylamino)ethoxy]benzaldehyde;hydrochloride](/img/structure/B13788599.png)
![Chromium, [5-chloro-2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato(3-)]-](/img/structure/B13788615.png)

![(2S,3S,5R,6S)-3-(azidomethyl)-5-(dimethoxymethyl)-11-methyl-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B13788619.png)
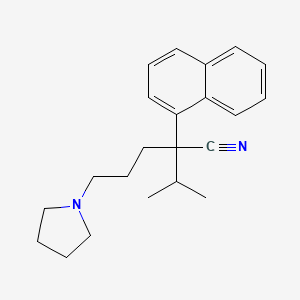
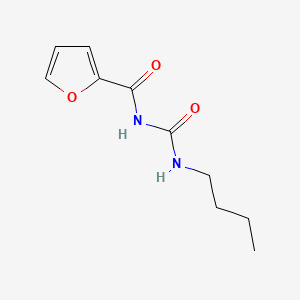
![3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-8-carboxylic acid](/img/structure/B13788642.png)

